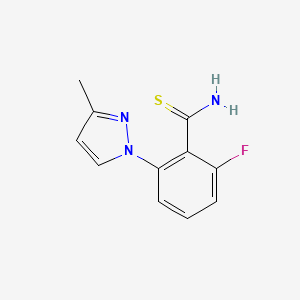
2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methyl group, and a pyrazolyl group attached to a benzene ring
Mecanismo De Acción
Mode of Action
Without specific target information, it’s challenging to describe the exact mode of action of 2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide. Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of chemical interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can participate in various biochemical reactions
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide typically involves multiple steps, starting with the formation of the benzene ring followed by the introduction of the fluorine, methyl, and pyrazolyl groups. Common synthetic routes include:
Halogenation: Introduction of the fluorine atom through halogenation reactions.
Methylation: Addition of the methyl group using methylating agents.
Pyrazolyl Group Attachment: Formation of the pyrazolyl group through cyclization reactions involving hydrazines and ketones.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide group to a sulfone or sulfoxide.
Reduction: Reduction of the fluorine atom to a hydrogen atom.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles and electrophiles under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfones or sulfoxides.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide has shown promise in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Employed in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other fluorinated benzene derivatives, pyrazolyl compounds, and thioamide derivatives.
Uniqueness: The specific combination of fluorine, methyl, and pyrazolyl groups contributes to its distinct chemical and biological properties.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in various fields continues to be explored, promising new advancements and innovations.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-fluoro-6-(3-methylpyrazol-1-yl)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c1-7-5-6-15(14-7)9-4-2-3-8(12)10(9)11(13)16/h2-6H,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAVXCDXRVOKCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C(=CC=C2)F)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2948015.png)
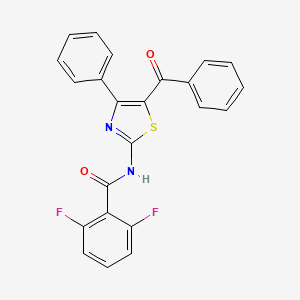
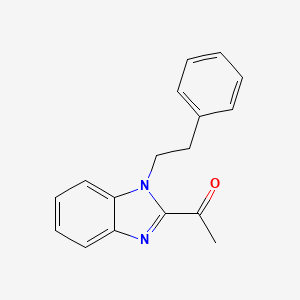
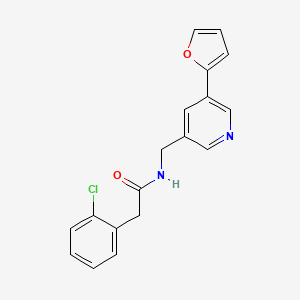
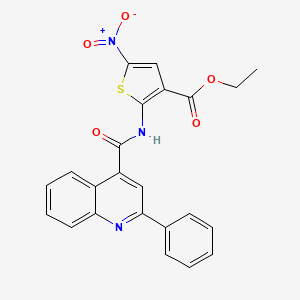
![4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}morpholine](/img/structure/B2948023.png)
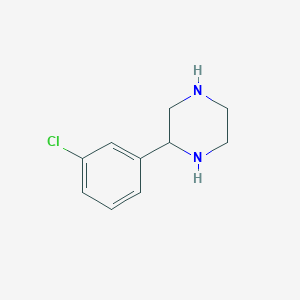
![2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2948029.png)
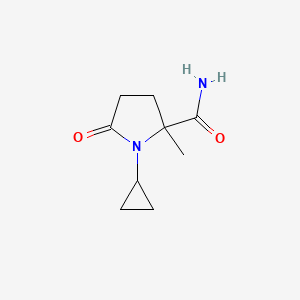
![7-methyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2948031.png)
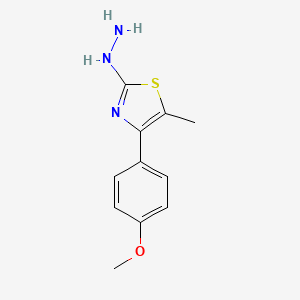
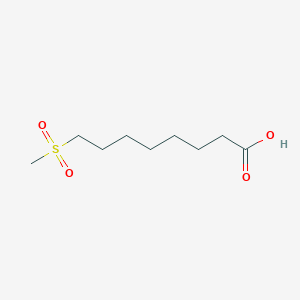
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate](/img/structure/B2948035.png)
![N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2948036.png)
